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molecular formula C5H8O4 B563539 (1,5-13C2)pentanedioic acid CAS No. 1185108-16-0

(1,5-13C2)pentanedioic acid

Cat. No. B563539
M. Wt: 134.1
InChI Key: JFCQEDHGNNZCLN-MQIHXRCWSA-N
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Patent
US04146730

Procedure details

100 g. of an acid mixture [(composition: 53% by weight of glutaric acid; 28% by weight of succinic acid; and 19% by weight of adipic acid; each percentage being based on the mixture) obtained by oxidizing cyclohexane with an oxygen containing gas and removing cyclohexanol, cyclohexanone, cyclohexane, monobasic acid, hydroxy acid and part of adipic acid out of the resulting oxidation product] and 72 g. of urea were dissolved in 400 g. of methanol at 50° C. On subsequent cooling to and allowing to stand at 20° C. for 50 minutes, a urea-glutaric acid adduct crystallized out of the solution. By filtration, 89 g. of urea-glutaric acid adduct (including 44 g. of glutaric acid) was obtained. The obtained urea-glutaric acid adduct was dissolved in 600 g. of methanol at 50° C. The resulting solution was treated with AMBERLYST A 29 as used in Example 3. The glutaric acid adsorbed on the resin was desorbed by treating the resin with a strong acid and 43 g. of glutaric acid having a purity of 98.5% was obtained.
Name
urea glutaric acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
glutaric acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
NC(N)=O.[C:5]([OH:13])(=[O:12])[CH2:6][CH2:7][CH2:8][C:9]([OH:11])=[O:10]>CO>[C:5]([OH:13])(=[O:12])[CH2:6][CH2:7][CH2:8][C:9]([OH:11])=[O:10] |f:0.1|

Inputs

Step One
Name
urea glutaric acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC(=O)N.C(CCCC(=O)O)(=O)O
Step Two
Name
glutaric acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC(=O)N.C(CCCC(=O)O)(=O)O
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at 50° C
ADDITION
Type
ADDITION
Details
The resulting solution was treated with AMBERLYST A 29
ADDITION
Type
ADDITION
Details
by treating the resin with a strong acid and 43 g

Outcomes

Product
Name
Type
product
Smiles
C(CCCC(=O)O)(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04146730

Procedure details

100 g. of an acid mixture [(composition: 53% by weight of glutaric acid; 28% by weight of succinic acid; and 19% by weight of adipic acid; each percentage being based on the mixture) obtained by oxidizing cyclohexane with an oxygen containing gas and removing cyclohexanol, cyclohexanone, cyclohexane, monobasic acid, hydroxy acid and part of adipic acid out of the resulting oxidation product] and 72 g. of urea were dissolved in 400 g. of methanol at 50° C. On subsequent cooling to and allowing to stand at 20° C. for 50 minutes, a urea-glutaric acid adduct crystallized out of the solution. By filtration, 89 g. of urea-glutaric acid adduct (including 44 g. of glutaric acid) was obtained. The obtained urea-glutaric acid adduct was dissolved in 600 g. of methanol at 50° C. The resulting solution was treated with AMBERLYST A 29 as used in Example 3. The glutaric acid adsorbed on the resin was desorbed by treating the resin with a strong acid and 43 g. of glutaric acid having a purity of 98.5% was obtained.
Name
urea glutaric acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
glutaric acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
NC(N)=O.[C:5]([OH:13])(=[O:12])[CH2:6][CH2:7][CH2:8][C:9]([OH:11])=[O:10]>CO>[C:5]([OH:13])(=[O:12])[CH2:6][CH2:7][CH2:8][C:9]([OH:11])=[O:10] |f:0.1|

Inputs

Step One
Name
urea glutaric acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC(=O)N.C(CCCC(=O)O)(=O)O
Step Two
Name
glutaric acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC(=O)N.C(CCCC(=O)O)(=O)O
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at 50° C
ADDITION
Type
ADDITION
Details
The resulting solution was treated with AMBERLYST A 29
ADDITION
Type
ADDITION
Details
by treating the resin with a strong acid and 43 g

Outcomes

Product
Name
Type
product
Smiles
C(CCCC(=O)O)(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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